

Structure elucidation of 4-Chloro-6-methoxy-2-(methylthio)pyrimidine

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Compound of Interest

Compound Name: 4-Chloro-6-methoxy-2-(methylthio)pyrimidine

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An In-depth Technical Guide: Structure Elucidation of **4-Chloro-6-methoxy-2-(methylthio)pyrimidine**

Introduction: The Strategic Importance of a Versatile Scaffold

In the landscape of modern drug discovery and agrochemical development, the pyrimidine core stands as a privileged scaffold. Its presence in the fundamental building blocks of life, such as nucleic acids, has made it a focal point for chemists aiming to modulate biological systems.^[1] Within this class, **4-Chloro-6-methoxy-2-(methylthio)pyrimidine** emerges as a particularly valuable and versatile intermediate. Its strategically placed and differentially reactive functional groups—a displaceable chloro group, a methoxy moiety, and a methylthio substituent—offer multiple handles for synthetic modification. This allows for its elaboration into a diverse array of more complex molecules, including potential anti-cancer agents and herbicides.^{[1][2]}

The absolute certainty of a starting material's structure is the bedrock upon which all subsequent research is built. Any ambiguity can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and compromised outcomes. This guide provides a comprehensive, multi-technique workflow for the unambiguous structure elucidation of **4-Chloro-6-methoxy-2-(methylthio)pyrimidine**, framed from the perspective of practical application and scientific rigor. We will move beyond merely listing techniques to explain the causality behind the analytical choices, ensuring a self-validating and cohesive conclusion.

Core Molecular Profile

Before embarking on the analytical journey, it is crucial to establish the theoretical foundation of the target molecule. This baseline data informs our expectations for the spectral output from each instrument.

Property	Value	Source
Molecular Formula	C ₆ H ₇ CIN ₂ OS	[3][4]
Molecular Weight	190.66 g/mol	[3]
Theoretical Exact Mass	189.9967617 Da	[5]
CAS Number	89466-42-2	[3][4]
Appearance	White to off-white solid	[2]
Melting Point	38-39 °C	[4][6]

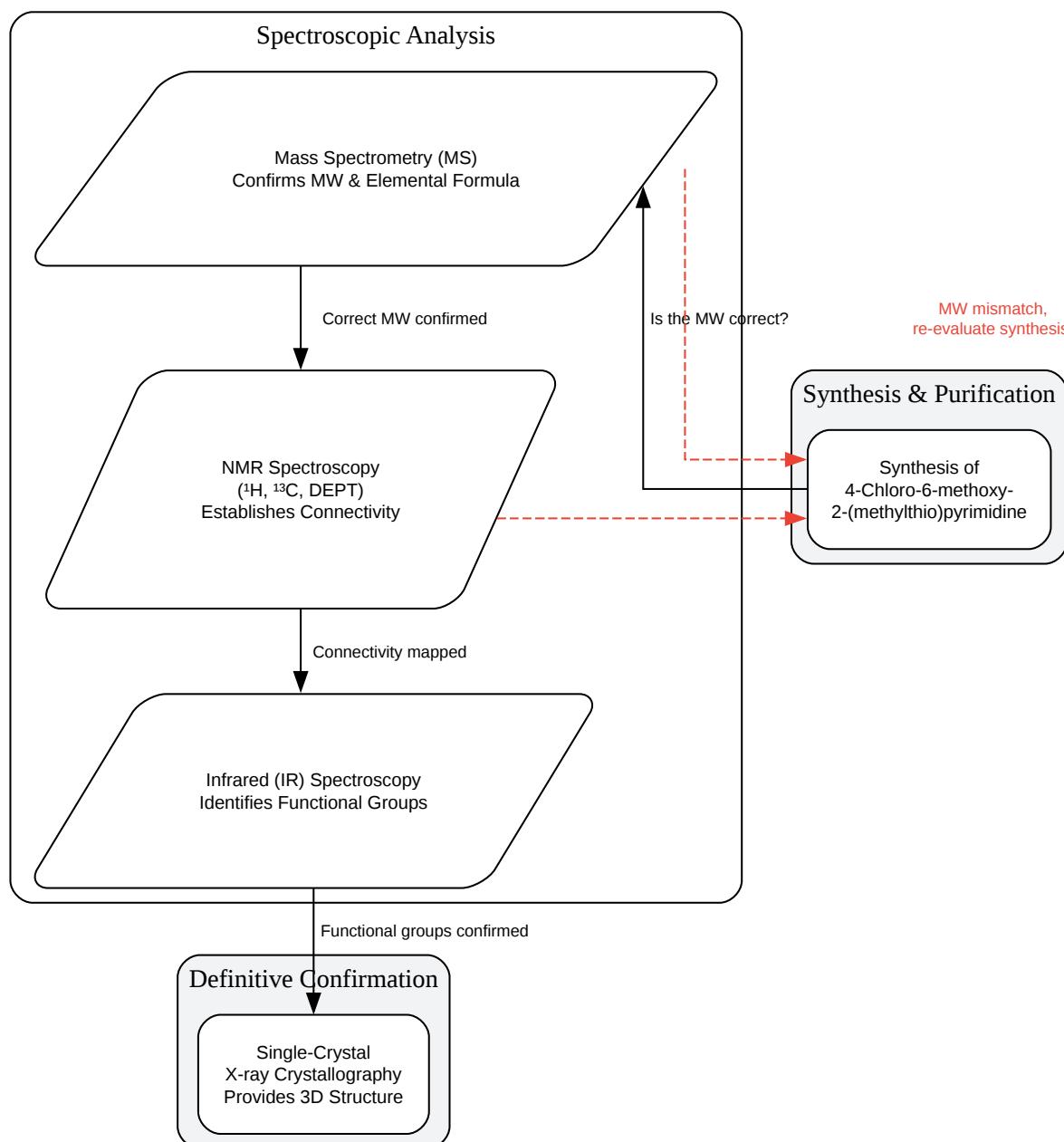
The structure implies several key features that our analytical workflow must confirm:

- A six-membered aromatic pyrimidine ring.
- One chlorine atom, which will produce a characteristic isotopic signature in mass spectrometry.
- One sulfur atom, which will also contribute to the isotopic pattern.
- A methoxy group (-OCH₃) and a methylthio group (-SCH₃), each expected to give a sharp singlet in ¹H NMR.
- A single, isolated proton on the pyrimidine ring.

The Integrated Analytical Workflow

No single technique provides the complete picture. Structure elucidation is a puzzle where each piece of spectroscopic data provides unique and complementary information. The strength of the final assignment lies in the convergence of all data points to a single, consistent

structure. Our workflow is designed to be logical and efficient, starting with broad molecular information and progressively resolving finer structural details.



[Click to download full resolution via product page](#)**Caption:** Integrated workflow for structure elucidation.

Part 1: Mass Spectrometry (MS) – Confirming Molecular Weight and Composition

Expertise & Experience: Mass spectrometry is the first logical step post-synthesis. It serves as a rapid and definitive check of the molecular weight, providing immediate feedback on the success of the chemical reaction. For this molecule, High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it not only confirms the molecular weight but also provides an exact mass that can validate the elemental formula.

The most critical diagnostic feature we anticipate is the isotopic pattern conferred by the presence of one chlorine atom ($^{35}\text{Cl}:\text{Cl} \approx 3:1$) and one sulfur atom ($^{32}\text{S}:\text{S} \approx 95:4.2$). This creates a unique cluster of peaks for the molecular ion $[\text{M}]^+$ that is highly characteristic.

Expected Data:

Ion	Expected m/z	Relative Abundance	Rationale
$[\text{C}_6\text{H}_7\text{ClN}_2\text{OS}]^+$	190.00	~100%	Molecular ion with the most abundant isotopes.
$[\text{C}_6\text{H}_7\text{ClN}_2\text{OS}]^+$	192.00	~32%	Isotopic contribution from ^{37}Cl .
$[\text{C}_6\text{H}_7\text{ClN}_2\text{OS}]^+$	192.00	~4.4%	Isotopic contribution from ^{34}S .

Trustworthiness: A Self-Validating Protocol (HRMS-ESI)

- **Sample Preparation:** Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

- Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer capable of resolution >10,000.
- Acquisition Mode: Operate in positive ion mode. The pyrimidine nitrogens are readily protonated, so the $[M+H]^+$ ion (m/z 191.0041) will be prominent.
- Data Analysis:
 - Identify the molecular ion cluster and confirm the characteristic 3:1 ratio for the M and M+2 peaks.
 - Determine the exact mass of the monoisotopic peak ($[M+H]^+$).
 - Compare the experimental exact mass to the theoretical exact mass (189.9967617 Da for the neutral molecule, 191.0041 for the protonated species). A mass accuracy of <5 ppm provides high confidence in the elemental formula $C_6H_7ClN_2OS$.^[5]

Part 2: Nuclear Magnetic Resonance (NMR) – Delineating the Molecular Skeleton

Expertise & Experience: While MS confirms what atoms are present, NMR spectroscopy reveals how they are connected. It is the most powerful technique for elucidating the precise structure of an organic molecule in solution. For **4-Chloro-6-methoxy-2-(methylthio)pyrimidine**, the 1H and ^{13}C NMR spectra are expected to be simple and highly informative due to the molecule's symmetry and lack of complex proton-proton coupling.

Expected 1H NMR Data (500 MHz, $CDCl_3$):

The proton spectrum should display three distinct singlets with an integration ratio of 1:3:3, directly corresponding to the three types of protons in the molecule.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~ 6.3 - 6.5	Singlet	1H	H-5 (Aromatic)	The lone proton on the electron-rich pyrimidine ring. Its isolation results in a singlet.
~ 4.0 - 4.1	Singlet	3H	-OCH ₃ (Methoxy)	Protons of the methoxy group are chemically equivalent and show no coupling.
~ 2.5 - 2.6	Singlet	3H	-SCH ₃ (Methylthio)	Protons of the methylthio group are chemically equivalent and deshielded by the adjacent sulfur atom.

Expected ^{13}C NMR Data (125 MHz, CDCl_3):

The proton-decoupled ^{13}C spectrum will confirm the presence of six unique carbon environments. The use of an APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) experiment is crucial for validation, as it differentiates carbons with attached protons (CH) from quaternary carbons (C) and methyl carbons (CH_3).^[1]

significantly upfield. | | ~ 55 | Methyl (CH₃) | -OCH₃ | Typical chemical shift for a methoxy carbon. | | ~ 14 | Methyl (CH₃) | -SCH₃ | Typical chemical shift for a methylthio carbon. |

Trustworthiness: A Self-Validating Protocol (NMR)

- Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
- ¹H NMR Acquisition: Acquire the spectrum on a \geq 400 MHz spectrometer. Ensure a sufficient number of scans to achieve a high signal-to-noise ratio. Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the TMS peak. Integrate the signals to confirm the proton count.
- ¹³C NMR Acquisition: On the same sample, acquire a proton-decoupled ¹³C spectrum. Following this, run a DEPT-135 experiment, which will show CH and CH₃ signals as positive peaks and CH₂ signals (absent in this molecule) as negative peaks. Quaternary carbons will be absent. This confirms the assignments in the table above.

Part 3: Infrared (IR) Spectroscopy – Probing the Functional Groups

Expertise & Experience: IR spectroscopy provides a rapid, non-destructive method to confirm the presence of key functional groups by identifying their characteristic bond vibrations. While NMR and MS provide the core structural information, the IR spectrum serves as a corroborating fingerprint, confirming the presence of the aromatic ring, C-O ether linkage, and alkyl C-H bonds.

Expected IR Absorption Bands:

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
3050 - 3000	Weak-Medium	C-H Stretch	Aromatic C-H on pyrimidine ring
2980 - 2850	Weak-Medium	C-H Stretch	Aliphatic C-H in -OCH ₃ and -SCH ₃
1580 - 1400	Strong-Medium	C=C and C=N Stretch	Pyrimidine ring skeletal vibrations[7]
1250 - 1050	Strong	C-O Stretch	Aryl-alkyl ether (-OCH ₃)
< 800	Medium	C-Cl Stretch	Carbon-chlorine bond

Trustworthiness: A Self-Validating Protocol (FTIR-ATR)

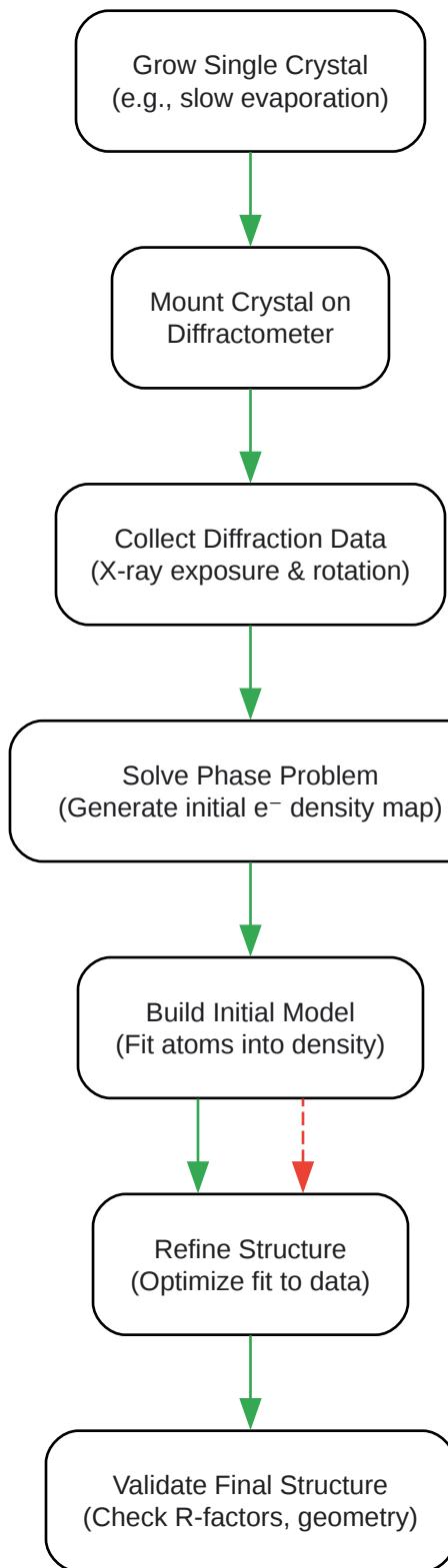
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. The ATR method requires minimal sample preparation and is ideal for solid samples.[1]
- Sample Preparation: Place a small amount of the solid compound directly onto the ATR crystal. Ensure good contact by applying pressure with the anvil.
- Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Analysis: The resulting spectrum should be background-corrected automatically. Identify the key absorption bands and compare them against the expected values to confirm the presence of the principal functional groups.

Part 4: X-ray Crystallography – The Unambiguous 3D Confirmation

Expertise & Experience: When all spectroscopic data point to a proposed structure, single-crystal X-ray crystallography provides the ultimate, definitive proof.^[8] This technique yields a three-dimensional map of electron density within a single crystal, allowing for the precise determination of atomic positions, bond lengths, bond angles, and stereochemistry. While often considered supplementary, for a novel synthesis or a reference standard, it is the gold standard for structural validation.

Trustworthiness: A Self-Validating Workflow

The process itself is a system of checks and balances, culminating in a refined structural model with statistical validation.



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Caption: Workflow for Single-Crystal X-ray Crystallography.

- Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., n-pentane or ethanol).[\[1\]](#)
- Data Collection: A suitable crystal is mounted on a goniometer and cooled under a stream of nitrogen. It is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded as the crystal is rotated.[\[8\]](#)
- Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson functions to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data until the calculated and observed diffraction patterns converge.
- Validation: The final model is validated using metrics like the R-factor, which indicates the goodness of fit. The resulting structure provides incontrovertible proof of the atomic connectivity and conformation.

Conclusion: A Convergence of Evidence

The structure elucidation of **4-Chloro-6-methoxy-2-(methylthio)pyrimidine** is a clear illustration of the power of a multi-technique analytical approach. Mass spectrometry confirms the molecular formula and isotopic composition. IR spectroscopy verifies the presence of the expected functional groups. NMR spectroscopy meticulously maps the atomic connectivity. Finally, X-ray crystallography can provide an absolute, three-dimensional confirmation. When the data from each of these distinct physical methods converge to support a single structure, the identity of the compound is established with the highest degree of scientific confidence, providing a solid foundation for its application in research and development.

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